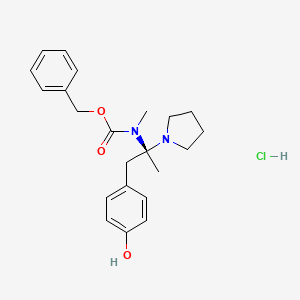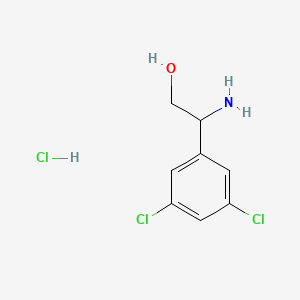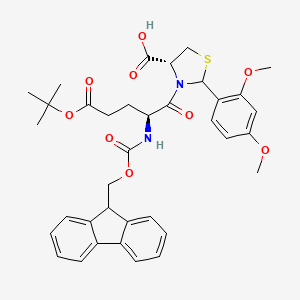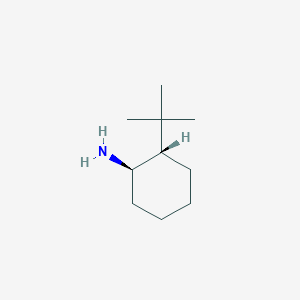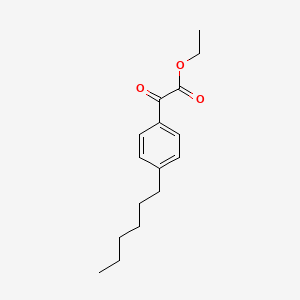
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-tyrosine-cysteine-proline-OH, is an amino acid derivative that is used in peptide synthesis and other laboratory experiments. It is a relatively new compound and is gaining popularity as a tool for scientists and researchers. It is a versatile molecule that can be used in many applications, including protein synthesis, drug design, and bioconjugation.
Wissenschaftliche Forschungsanwendungen
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has a variety of scientific research applications. It can be used to synthesize peptides, proteins, and other molecules. It can also be used in drug design, bioconjugation, and other laboratory experiments. It has been used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It has also been used to create peptide-based nanomaterials with improved properties, such as increased drug loading capacity.
Wirkmechanismus
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH acts as a linker between amino acid residues in peptide synthesis. The cysteine residue acts as a thiol group, which binds to the proline residue through a thioester bond. This bond is strong and stable, making it ideal for peptide synthesis. The Fmoc group also helps to stabilize the peptide bond and protect the peptide from hydrolysis.
Biochemical and Physiological Effects
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is a relatively new compound and has not been extensively studied. However, it has been shown to have some beneficial biochemical and physiological effects. It has been shown to increase the stability, solubility, and bioavailability of peptides and proteins. It has also been shown to increase the drug loading capacity of peptide-based nanomaterials.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has several advantages for lab experiments. It is relatively easy to synthesize and can be used to create peptides and proteins with improved stability, solubility, and bioavailability. It can also be used to create peptide-based nanomaterials with improved drug loading capacity. The main limitation of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is that it is still relatively new and has not been extensively studied.
Zukünftige Richtungen
The potential future directions for Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH are numerous. It could be used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It could also be used to create peptide-based nanomaterials with improved drug loading capacity. It could also be used to create peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, it could be used to create peptide-based vaccines with improved efficacy and safety. Finally, it could be used to create peptide-based diagnostics with improved sensitivity and specificity.
Synthesemethoden
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is synthesized through a two-step process. The first step involves the formation of a thioester intermediate by reacting Fmoc-Tyr(tBu) with a thiol-containing reagent, such as cysteine. The second step involves the addition of a proline derivative, such as Psi(Dmp,H)pro, to the thioester intermediate. This reaction is typically performed in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Eigenschaften
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJZSJUCSHEAC-JWTXWEFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
